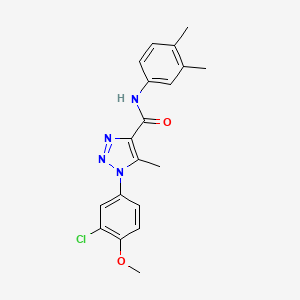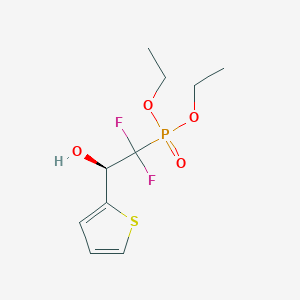![molecular formula C12H8FN3 B3000566 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1036762-04-5](/img/structure/B3000566.png)
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds, which have been studied for various biological activities. The presence of a fluorophenyl group at the 6-position is expected to influence the compound's physical, chemical, and biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions and can be achieved through various synthetic routes. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones involves the introduction of functional groups and side chains to modify the parent compound's structure and enhance its biological properties . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide includes condensation and saponification steps . These methods could be adapted to synthesize 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, which provides a basis for understanding the structural features of these compounds . The molecular structure analysis would involve examining the arrangement of atoms, bond lengths, angles, and the overall three-dimensional conformation, which can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the substituents present on the ring system. The introduction of a 4-fluorophenyl group at the 6-position could affect the compound's chemical behavior, such as its electrophilic and nucleophilic properties. The chemical reactions of these compounds may include further functionalization, such as formylation, as demonstrated by the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which serve as intermediates for other chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of fluorine atoms is known to impact these properties significantly. For example, the introduction of fluorine can increase the compound's lipophilicity, which may enhance its ability to penetrate biological membranes . Additionally, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, including fluorescence and quantum yields, are important for applications in fluorescent probes and sensors .
Applications De Recherche Scientifique
Synthesis and Molecular Properties
- Pyrazolo[1,5-a]pyrimidine derivatives, including those with a 4-fluorophenyl group, have been synthesized for their potential in novel drug discovery. These compounds exhibit antioxidant, anti-breast cancer, and anti-inflammatory properties, with some showing excellent COX-2 inhibition and HRBC membrane stabilization properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial and Anticancer Activities
- Some pyrazolo[1,5-a]pyrimidine derivatives demonstrate effective inhibition on the proliferation of cancer cell lines, highlighting their potential as anticancer agents (Liu et al., 2016).
- Certain 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including those with 4-fluorophenyl groups, have shown herbicidal activity, suggesting their utility in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
- Pyrazolo[1,5-a]pyrimidin-7-amines containing a 3-(4-fluoro)phenyl group were found to inhibit Mycobacterium tuberculosis growth, indicating their potential as inhibitors of this pathogen (Sutherland et al., 2022).
Photophysical and Material Science Applications
- Pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties, making them of interest in material science and potentially useful in the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez, Godoy, & Portilla, 2021).
Fluorescent Probes and Chemical Synthesis
- 3-Formylpyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores, which could be applied as fluorescent probes in various scientific fields (Castillo, Tigreros, & Portilla, 2018).
Enzyme Inhibition and Kinase Activity
- Novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of specific kinases, highlighting their potential in the treatment of diseases like cancer (Singleton et al., 2019).
Novel Synthesis Routes and Combinatorial Chemistry
- Pyrazolo[1,5-a]pyrimidines are identified as a privileged structure for library synthesis, aiding in the rapid preparation of a wide array of compounds for various applications (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Orientations Futures
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .
Propriétés
IUPAC Name |
6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-9(2-4-11)10-7-14-12-5-6-15-16(12)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNPTKCVXWGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CC=N3)N=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

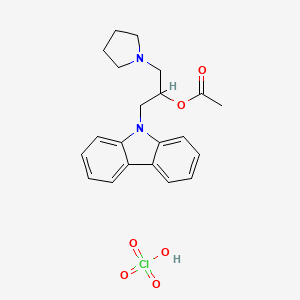
![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)
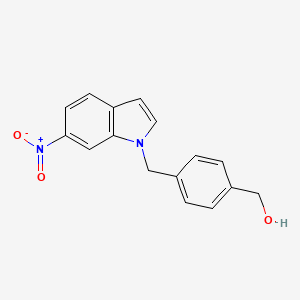
![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)
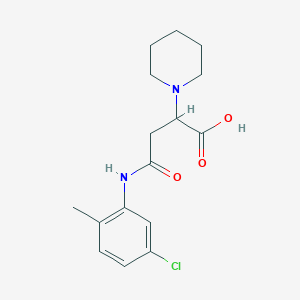

![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)
![N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3000493.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)
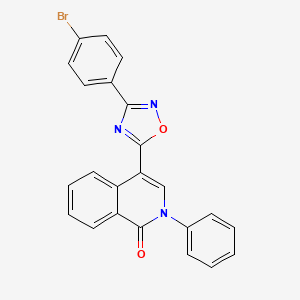
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)
